molecular formula C10H12O2 B1360417 2-(4-Methoxyphenyl)propanal CAS No. 5405-83-4

2-(4-Methoxyphenyl)propanal

Cat. No. B1360417
CAS RN: 5405-83-4
M. Wt: 164.2 g/mol
InChI Key: JDZPCXLQZLJIPR-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)propanal” is a chemical compound with the CAS Number: 5405-83-4 . It has a molecular weight of 164.2 and its IUPAC name is 2-(4-methoxyphenyl)propanal . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-Methoxyphenyl)propanal” is 1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 . This indicates that the compound has 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-(4-Methoxyphenyl)propanal” is a liquid at room temperature . It has a density of 1.0±0.1 g/cm^3 , a boiling point of 252.7±15.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.3±0.3 cm^3 and a molar volume of 160.1±3.0 cm^3 .

Safety And Hazards

The safety information for “2-(4-Methoxyphenyl)propanal” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-(4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZPCXLQZLJIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288190
Record name 4-Methoxy-α-methylbenzeneacetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)propanal

CAS RN

5405-83-4
Record name 4-Methoxy-α-methylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC5235
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Record name 4-Methoxy-α-methylbenzeneacetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)propanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(4-Methoxyphenyl)propanal studied as a lignin model compound?

A: Lignin, a complex polymer found in plant cell walls, is primarily composed of phenylpropanoid units. [, ] 2-(4-Methoxyphenyl)propanal, with its similar structure, serves as a simplified model to study lignin's chemical behavior, particularly its degradation and potential uses. [, ] This approach allows researchers to investigate specific reactions and mechanisms relevant to lignin valorization, a process aiming to convert lignin into valuable products.

Q2: How does the presence of a hydroxyl group at the alpha position influence the degradation of 2-(4-Methoxyphenyl)propanal by Manganese Peroxidase (MnP)?

A: Research indicates that MnP, an enzyme found in fungi like Phanerochaete chrysosporium, can degrade non-phenolic lignin model compounds, including those with a 1,2-diarylpropane structure like 2-(4-Methoxyphenyl)propanal. [] The presence of a hydroxyl group at the alpha position is crucial for this degradation process. [] Studies using deuterium-labeled substrates suggest that MnP initiates oxidation via hydrogen abstraction at this benzylic carbon, leading to the formation of various degradation products. []

Q3: Can Riboflavin photocatalytically degrade lignin model compounds like 2-(4-Methoxyphenyl)propanal?

A: Yes, research demonstrates that riboflavin, when exposed to light, can act as a photosensitizer and degrade lignin model compounds, including those structurally similar to 2-(4-Methoxyphenyl)propanal. [] Specifically, riboflavin facilitates the cleavage of Cα‐Cβ bonds in these models, a process similar to lignin degradation. [] This finding highlights riboflavin's potential in developing sustainable methods for lignin valorization.

Q4: How does the thermal behavior of 1,2-diarylpropane-1,3-diol-type lignin model compounds, like those related to 2-(4-Methoxyphenyl)propanal, provide insights into lignin pyrolysis?

A: Pyrolysis, a thermochemical process using high temperatures, offers a potential route for converting lignin into valuable chemicals. [] Researchers utilize 1,2-diarylpropane-1,3-diol-type model compounds, structurally resembling 2-(4-Methoxyphenyl)propanal, to understand the complex reactions occurring during lignin pyrolysis. [] These studies help identify specific bond cleavage pathways and the resulting product distribution, providing crucial information for optimizing pyrolysis conditions and maximizing the yield of desired products. []

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